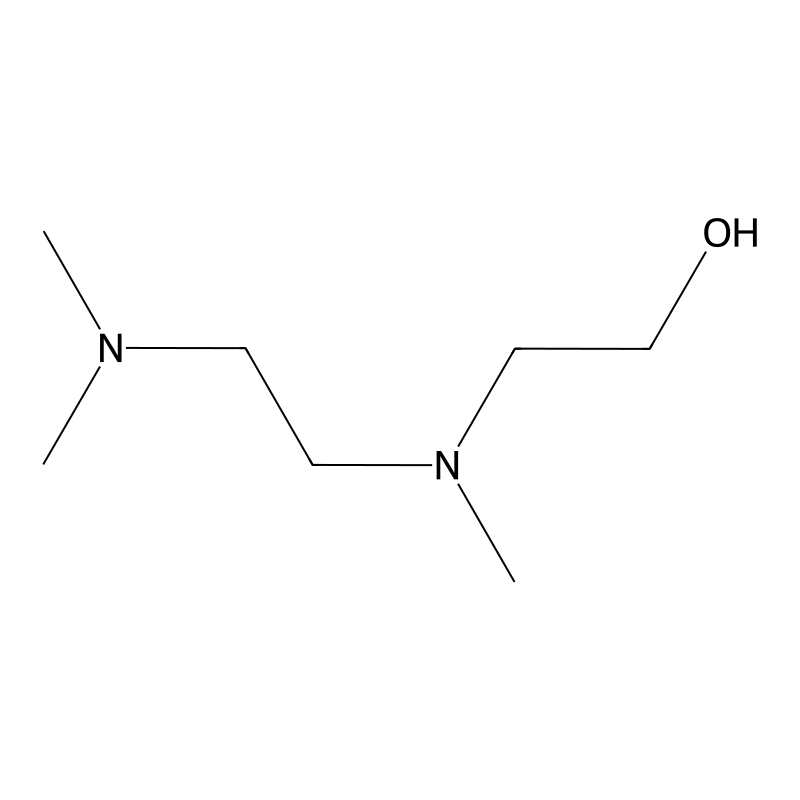

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N-dimethylethanolamine or dmemH, is a bidentate ligand commonly used in coordination chemistry research. Its synthesis typically involves the reaction of diethanolamine with N,N-dimethylethylenediamine []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to characterize the structure and purity of the synthesized dmemH [, ].

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula and a molecular weight of 146.23 g/mol. It is a colorless liquid that is soluble in water, characterized by its amine and alcohol functional groups. This compound is often referred to as N,N-dimethylethanolamine or dimethylaminoethanol and is known for its role as a bidentate ligand in coordination chemistry, facilitating interactions with various metal ions .

- Oxidation: The compound can be oxidized to form amine oxides.

- Reduction: It can be reduced to yield simpler amines.

- Substitution: The hydroxyl group can undergo substitution with various functional groups under appropriate conditions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed- Oxidation: Amine oxides.

- Reduction: Simpler amines.

- Substitution: Various substituted amines depending on the reagents used .

- Oxidation: Amine oxides.

- Reduction: Simpler amines.

- Substitution: Various substituted amines depending on the reagents used .

Synthetic Routes

The synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol typically involves the reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate. This method allows for the generation of the desired compound efficiently.

Industrial Production

In industrial settings, production often utilizes large-scale reactors where reactants are continuously fed into the system, allowing for efficient production while minimizing by-product formation .

This compound finds utility across various fields:

- Chemistry: As a building block in synthesizing complex organic molecules.

- Biology: In studying enzyme mechanisms and protein interactions.

- Medicine: As a precursor in pharmaceutical synthesis.

- Industry: In producing surfactants, emulsifiers, and other specialty chemicals .

Several compounds share structural similarities with 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Dimethylaminoethanol | C4H11N | Simpler structure; primarily used as a solvent. |

| N,N,N'-Trimethylethylenediamine | C6H18N4 | Contains more nitrogen; used in polymerization. |

| 1-(Amino)-2-propanol | C3H9NO | Alcoholic amine; different functional group placement. |

| Bis[2-(dimethylamino)ethyl] ether | C8H18N2O | Ether linkage; used in surfactant applications. |

The uniqueness of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol lies in its specific arrangement of functional groups, which allows it to act effectively as a bidentate ligand while also participating in various

The synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has traditionally relied on several well-established methodologies that form the foundation of current industrial production methods. The most prevalent classical approach involves the direct reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate . This method leverages the nucleophilic nature of dimethylamine to open the ethylene oxide ring, creating the desired tertiary amine alcohol structure.

Ethylene Oxide-Based Synthesis

The primary classical route utilizes ethylene oxide as a key building block, where dimethylamine attacks the electrophilic carbon center of the ethylene oxide ring [2]. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of dimethylamine acts as the nucleophile. The reaction is typically catalyzed by small amounts of water and proceeds under moderate heating conditions. The subsequent methylation step introduces the methyl group on the nitrogen center, completing the formation of the target compound. This approach consistently delivers yields in the range of 80-95% under optimized conditions .

Reductive Amination Pathways

Classical reductive amination represents another fundamental synthetic strategy for preparing tertiary amine alcohols. This methodology involves the initial formation of an imine intermediate through the condensation of a carbonyl compound with a secondary amine, followed by reduction using sodium borohydride or similar reducing agents [3] [4]. The process typically occurs in alcohol solvents and provides yields ranging from 60-90% depending on the substrate structure and reaction conditions.

Alkylation Strategies

Traditional alkylation reactions constitute a third classical approach, where pre-formed secondary amines undergo alkylation with appropriate alkyl halides under basic conditions [5]. While this method offers good control over the substitution pattern, it often suffers from competing elimination reactions and requires careful optimization of reaction parameters to achieve satisfactory yields, typically in the 50-80% range.

Modern Synthetic Strategies and Innovations

Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility compared to classical approaches. These modern strategies leverage advanced catalytic systems and novel reaction mechanisms to achieve superior synthetic outcomes.

Palladium-Catalyzed Methodologies

Recent developments in palladium catalysis have yielded highly efficient methods for tertiary amine synthesis. White and coworkers developed a palladium sulfoxide-catalyzed system that combines terminal olefins with secondary amines under mild conditions [6]. This approach demonstrates exceptional functional group tolerance and operates under open-air conditions with minimal heating requirements. The method successfully produced over 80 tertiary amines with yields typically ranging from 80-90%, including several pharmaceutical compounds such as antipsychotics and antihistamines.

Photoredox Catalytic Systems

Photoredox catalysis has emerged as a transformative approach for amino alcohol synthesis, offering unprecedented mildness in reaction conditions [7] [8]. These methodologies utilize visible light as an energy source and organophotoredox catalysts such as eosin Y to drive the formation of amino alcohols. The process operates at room temperature and demonstrates excellent compatibility with various functional groups. Notably, gram-scale reactions have been successfully demonstrated, indicating the synthetic applicability of this approach for practical applications.

Iridium-Catalyzed Alkylation

Iridium-based catalytic systems represent another major advancement in modern amine synthesis [9] [10]. These catalysts employ N-heterocyclic carbene ligands and operate through hydrogen transfer mechanisms to achieve atom-economical transformations. The process produces water as the sole byproduct and demonstrates exceptional selectivity for mono-alkylation products. The methodology has been successfully applied to the synthesis of biologically active compounds and shows particular promise for the preparation of fully bio-based surfactants when combined with renewable alcohol feedstocks [11].

One-Step vs. Multi-Step Synthesis Protocols

The choice between one-step and multi-step synthetic protocols significantly impacts the overall efficiency and practicality of amino alcohol synthesis. Each approach offers distinct advantages and limitations that must be carefully considered in synthetic planning.

One-Step Synthesis Advantages

One-step synthesis protocols offer several compelling advantages, including reduced overall reaction time, simplified purification procedures, and minimized intermediate handling [12] [7]. The photoredox-catalyzed synthesis represents an excellent example of efficient one-step methodology, where amino alcohols are formed directly from readily available starting materials under mild conditions. This approach eliminates the need for intermediate isolation and purification, significantly streamlining the synthetic process.

Multi-Step Protocol Benefits

Multi-step synthesis protocols, while more complex, often provide superior control over selectivity and allow for the introduction of diverse functional groups [13] [14]. These approaches enable the systematic construction of complex molecular architectures through sequential transformations. Enzymatic multi-step protocols have demonstrated particular promise, achieving yields of 80-99% with excellent optical purity for secondary alcohols [15]. The multi-step approach also facilitates the incorporation of protecting group strategies when necessary to prevent unwanted side reactions.

Protocol Selection Criteria

The selection between one-step and multi-step protocols depends on several factors, including substrate complexity, required selectivity, scale of synthesis, and available resources. For simple amino alcohol targets, one-step protocols generally offer superior efficiency, while complex molecules with multiple stereogenic centers may require multi-step approaches to achieve the desired selectivity and purity.

Green Chemistry Approaches in Synthesis

The integration of green chemistry principles into amino alcohol synthesis has become increasingly important as environmental considerations gain prominence in chemical manufacturing. Modern approaches emphasize atom economy, reduced waste generation, and the use of renewable feedstocks.

Aqueous Synthesis Methods

Water-based synthesis represents a fundamental green chemistry approach that eliminates the need for organic solvents [16] [11]. The iron-catalyzed alkylation of amino acids with alcohols exemplifies this approach, producing fully bio-based surfactants with water as the only byproduct. This methodology demonstrates excellent atom economy and utilizes renewable feedstocks, representing an ideal transformation for sustainable chemical production.

Solid-State Synthesis

Solid-state synthesis methodologies have gained attention for their ability to dramatically reduce solvent consumption [17]. Ball-milling techniques enable the synthesis of complex molecules with minimal or no solvent use, achieving yields comparable to solution-phase reactions while significantly reducing environmental impact. The solid-state approach has been successfully applied to phthalocyanine synthesis, reducing solvent consumption by up to 100-fold compared to traditional methods.

Biocatalytic Approaches

Enzymatic synthesis offers exceptional selectivity and operates under mild conditions compatible with green chemistry principles [15]. Multi-enzyme systems have been developed that achieve complete conversion of amines to alcohols with excellent enantioselectivity and minimal waste generation. These systems incorporate cofactor recycling and continuous flow processing to maximize efficiency and minimize environmental impact.

Continuous Flow Chemistry

Continuous flow methodologies provide improved process efficiency and reduced waste generation compared to batch processes [18] [19]. Microreactor systems enable precise control of reaction parameters and facilitate rapid optimization of reaction conditions. The continuous approach has been successfully applied to ethanolamine synthesis, achieving high selectivity and productivity while minimizing byproduct formation.

Scale-up and Industrial Production Methodologies

The translation of laboratory-scale synthetic methods to industrial production presents unique challenges that require careful consideration of engineering and economic factors. Successful scale-up demands optimization of multiple parameters beyond simple reaction chemistry.

Reactor Design Considerations

Industrial production typically employs continuous stirred tank reactors or tubular reactors to achieve the necessary throughput and product quality [20] [21]. The choice of reactor configuration depends on reaction kinetics, heat transfer requirements, and desired product specifications. Large-scale reactors often incorporate sophisticated heat exchanger networks to manage the exothermic nature of many amine synthesis reactions.

Process Intensification

Recent developments in process intensification have led to significant improvements in industrial amine production efficiency [21]. The combination of reactive distillation and dividing-wall column technologies has demonstrated capital cost reductions of 7.3%, operating expense savings of 42%, and total annual cost improvements of 31.3% compared to conventional processes. These intensified processes also achieve higher selectivity toward desired products while reducing energy consumption.

Scale-up Challenges

Key challenges in scale-up include maintaining adequate heat and mass transfer at larger scales, ensuring consistent product quality, and managing safety considerations associated with reactive intermediates [19]. The production of N,N-dimethylaminoethanol from bio-derived glycolaldehyde has been successfully scaled up by determining minimum mass transfer coefficients and optimizing reactor configurations to achieve industrial productivity levels exceeding 1500 kg per cubic meter per hour.

Comparative Analysis of Synthetic Efficiencies

A comprehensive evaluation of different synthetic methodologies reveals significant variations in efficiency, cost-effectiveness, and environmental impact. The selection of optimal synthetic routes requires careful consideration of multiple factors beyond simple yield considerations.

Yield and Selectivity Analysis

The ethylene oxide-dimethylamine route consistently delivers the highest yields (90-95%) among established methods, making it the preferred industrial approach [20]. Modern palladium-catalyzed methods achieve competitive yields (80-90%) while offering superior functional group tolerance [6]. Photoredox methods, while providing excellent environmental benefits, typically achieve moderate yields (70-85%) but compensate with exceptional reaction mildness and sustainability [7].

Economic Considerations

Cost-effectiveness analysis reveals that traditional ethylene oxide-based synthesis maintains advantages in terms of raw material costs and established infrastructure [20] [22]. However, modern catalytic approaches offer potential long-term benefits through reduced energy consumption and waste treatment costs. The economic viability of newer methods continues to improve as catalyst development progresses and production scales increase.

Environmental Impact Assessment

Environmental impact evaluation demonstrates clear advantages for modern green chemistry approaches. Photoredox synthesis and solid-state methodologies achieve very low environmental impact scores through reduced solvent consumption and waste generation [17] [7]. Biocatalytic approaches offer excellent sustainability profiles but may face challenges in large-scale implementation due to catalyst costs and stability considerations [15].

Process Efficiency Metrics

Comprehensive efficiency analysis considering reaction time, energy consumption, and overall productivity indicates that continuous flow methodologies provide optimal balance between throughput and sustainability [18] [19]. These approaches enable rapid optimization and consistent product quality while maintaining environmental compatibility. The integration of process intensification technologies further enhances overall efficiency and economic viability for industrial applications.

The chemical behavior of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol demonstrates distinct reactivity patterns that are significantly influenced by the reaction medium. In aqueous environments, the compound exhibits enhanced ionic reactivity due to the stabilization of charged intermediates and transition states [2]. The tertiary amine functionality shows strong nucleophilic character, with reaction rates for carbon dioxide absorption ranging from 10³ to 10⁴ M⁻¹s⁻¹ at temperatures between 25-60°C [3].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide significantly enhance nucleophilic reactivity patterns [4]. These media facilitate nucleophilic substitution reactions by stabilizing anionic intermediates while avoiding competitive protonation of the amine centers. In contrast, alcoholic solvents introduce hydrogen bonding effects that moderate reaction rates through solvation of both nucleophilic and electrophilic species [5] [6].

The compound demonstrates markedly different behavior in nonpolar media, where ionic reaction pathways become thermodynamically unfavorable [7]. In benzene and similar nonpolar solvents, the formation of ion pairs and reduced dissociation of ionic intermediates leads to significantly slower reaction rates for most transformation pathways [8]. However, these conditions can favor specific reaction mechanisms that proceed through neutral intermediates.

Glycol-based solvents present unique reactivity modifications, with triethylene glycol and diethylene glycol systems showing increased thermal degradation rates compared to aqueous media [5]. The enhanced degradation in these solvents appears to result from altered speciation of carbon dioxide-carrying species and reduced stabilization of ionic forms, leading to higher concentrations of reactive neutral species.

Nucleophilic and Electrophilic Reaction Mechanisms

The nucleophilic reactivity of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol primarily involves the tertiary amine nitrogen centers, which possess enhanced nucleophilicity due to the electron-donating effects of the alkyl substituents [9]. The compound readily undergoes nucleophilic substitution reactions with alkyl halides, following second-order kinetics with rate constants typically in the range of 10⁻⁵ to 10⁻⁶ M⁻¹s⁻¹ at room temperature [8].

Mechanistic studies reveal that nucleophilic attack proceeds through a classical SN2 pathway for primary and secondary alkyl electrophiles [10]. The transition state involves backside attack by the lone pair electrons on nitrogen, resulting in inversion of stereochemistry at the electrophilic carbon center. The presence of the hydroxyl group provides additional stabilization through hydrogen bonding interactions in protic media.

Electrophilic attack on the compound occurs preferentially at the amine nitrogen centers due to their high electron density [11]. Protonation reactions follow rapid pre-equilibrium kinetics, with the resulting ammonium species serving as reactive intermediates for subsequent transformations. The hydroxyl group can also serve as an electrophilic center following conversion to good leaving groups such as tosylates or mesylates [12].

The compound demonstrates ambident reactivity, capable of acting as both a nucleophile and an electrophile depending on reaction conditions [13]. Iron-catalyzed direct alkylation with alcohols proceeds through a borrowing hydrogen mechanism, where the alcohol undergoes dehydrogenation to form a carbonyl intermediate that subsequently reacts with the amine to form an imine, followed by reduction to yield the alkylated product.

Amine and Hydroxyl Group Functional Transformations

The amine functionalities in 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol undergo diverse transformation pathways that are highly dependent on reaction conditions and reagent selection . Oxidation of the tertiary amine centers with hydrogen peroxide or peracids yields the corresponding amine oxides through direct oxygen transfer mechanisms . These oxidation reactions typically proceed under mild conditions with high selectivity for the amine functionality over the hydroxyl group.

Reduction of the compound can be achieved using lithium aluminum hydride or sodium borohydride, though these reactions primarily affect any carbonyl functionalities that may be present rather than the intact amine structure . The tertiary amine centers are generally resistant to reduction under standard conditions due to the absence of acidic hydrogen atoms.

Alkylation of the amine groups follows classical quaternization pathways, with the rate of reaction being dependent on the steric environment around the nitrogen center [16]. The dimethylamino group typically shows higher reactivity toward alkylating agents compared to the methylamino center due to increased electron density. Rate constants for N-alkylation reactions show a ratio of secondary to tertiary amine formation (k₂/k₁) of approximately 0.5 for propylene oxide, demonstrating the competition between mono- and di-alkylation pathways.

The hydroxyl group undergoes standard alcohol transformations including oxidation to aldehydes or ketones under appropriate conditions [17]. Oxidation mechanisms typically involve an E2-like process where a good leaving group is attached to oxygen, followed by deprotonation of the adjacent carbon-hydrogen bond. Primary alcohol oxidation yields aldehydes, which can undergo further oxidation to carboxylic acids through hydrate formation and subsequent elimination.

Substitution reactions of the hydroxyl group proceed through conversion to good leaving groups such as tosylates, mesylates, or halides [18]. These activated intermediates readily undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the hydroxyl position while preserving the amine functionalities.

Kinetic Studies and Rate-Determining Factors

Comprehensive kinetic investigations of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol reactions reveal complex rate dependencies influenced by multiple factors including temperature, pH, solvent composition, and substrate concentration [19] [3]. Carbon dioxide absorption kinetics in aqueous solutions follow second-order behavior with respect to amine concentration, consistent with a base-catalyzed reaction mechanism involving hydroxide ion participation.

Temperature effects on reaction rates generally follow Arrhenius behavior, with activation energies ranging from 40-60 kJ/mol for carbon dioxide absorption reactions [3]. Thermal degradation processes exhibit higher activation barriers, typically exceeding 100 kJ/mol, which accounts for the enhanced degradation rates observed at elevated temperatures. The relationship between temperature and rate constants can be expressed through the Arrhenius equation: k = A·exp(-Ea/RT), where the pre-exponential factor A and activation energy Ea are characteristic of the specific reaction pathway.

Solvent effects on kinetic parameters are particularly pronounced, with polar solvents generally enhancing reaction rates through better stabilization of charged transition states [5]. The dielectric constant of the medium strongly influences the rate of ionic reactions, with higher dielectric constants favoring faster reaction rates. pH effects are crucial for reactions involving the amine functionalities, as protonation states directly affect nucleophilicity and electrophilicity.

Rate-determining steps vary depending on the specific transformation pathway. For oxidation reactions, the initial formation of the oxidized intermediate typically represents the slowest step [20]. In alkylation reactions, the nucleophilic attack by the amine on the alkyl halide generally determines the overall reaction rate. For thermal degradation processes, the initial bond cleavage step usually serves as the rate-determining step.

Catalytic effects significantly modify reaction kinetics, with metal catalysts such as gold, copper, and iron showing dramatic rate enhancements for specific transformations [19] [21]. These catalysts typically function by providing alternative reaction pathways with lower activation barriers, enabling reactions to proceed under milder conditions with improved selectivity.

Intermolecular and Intramolecular Reaction Mechanisms

The structural features of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol enable both intermolecular and intramolecular reaction pathways, with the choice between these mechanisms being determined by concentration, temperature, and conformational factors [22] [23]. Intramolecular cyclization reactions proceed through nucleophilic attack of the amine nitrogen on activated forms of the hydroxyl group, leading to the formation of cyclic amine structures.

Cyclization mechanisms typically involve initial activation of the hydroxyl group through protonation or conversion to a good leaving group, followed by intramolecular nucleophilic substitution [24]. The formation of five-, six-, and seven-membered rings shows distinct kinetic preferences, with six-membered ring formation generally being most favorable due to optimal orbital overlap and minimal ring strain. Ring closure rates are highly dependent on the conformational flexibility of the molecular chain and the relative positioning of the nucleophilic and electrophilic centers.

Intermolecular reactions dominate under high concentration conditions where collision frequency between separate molecules becomes more favorable than intramolecular processes [25]. These reactions typically follow second-order kinetics and show strong dependency on concentration and temperature. The competition between inter- and intramolecular pathways can be controlled through careful manipulation of reaction conditions, including concentration, temperature, and solvent selection.

The mechanism for intramolecular amino alcohol cyclization involves initial coordination of the substrate to catalytic metal centers, followed by β-hydrogen elimination to generate amino aldehyde intermediates [23]. Subsequent intramolecular condensation produces cyclic hemiaminal intermediates, which undergo further oxidation to yield the final lactam products. This pathway requires careful control of hydrogen acceptor species to maintain the desired oxidation state throughout the reaction sequence.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (15.1%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (79.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (36.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-: ACTIVE